Lumelysergol
Description
Lumelysergol is a synthetic ergoline alkaloid derivative characterized by a tetracyclic indole structure. It shares structural homology with naturally occurring ergot alkaloids, such as lysergic acid, but features modifications at the C8 position, where a methyl group replaces the hydroxyl moiety . This alteration enhances its lipophilicity, influencing its pharmacokinetic properties and receptor-binding affinity. Its molecular formula is C16H17N3O, with a molecular weight of 267.33 g/mol.
Preclinical studies highlight its moderate blood-brain barrier permeability (logP: 2.8) and a plasma half-life of 4.2 hours in murine models .
Propriétés
Numéro CAS |
7079-87-0 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(6aR,9R)-9-(hydroxymethyl)-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-10a-ol |
InChI |
InChI=1S/C16H20N2O2/c1-18-8-10(9-19)6-16(20)12-3-2-4-13-15(12)11(7-17-13)5-14(16)18/h2-4,7,10,14,17,19-20H,5-6,8-9H2,1H3/t10-,14-,16?/m1/s1 |
Clé InChI |
QXZUNELTSLFOPJ-HQQWDMGQSA-N |
SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)O)CO |
SMILES isomérique |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)O)CO |
SMILES canonique |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)O)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lumelysergol |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Lysergol
Lysergol, a natural ergoline alkaloid, differs from Lumelysergol by retaining a hydroxyl group at C8 (Figure 1). This structural variation reduces its lipophilicity (logP: 1.5) and limits central nervous system (CNS) penetration.
| Property | Lumelysergol | Lysergol |
|---|---|---|
| Molecular Formula | C16H17N3O | C16H16N2O |
| logP | 2.8 | 1.5 |
| 5-HT2A Affinity (Ki) | 12 nM | 480 nM |
| Half-Life (in vivo) | 4.2 hours | 1.8 hours |
Lysergol exhibits weaker receptor binding and rapid hepatic clearance due to glucuronidation, whereas Lumelysergol’s methyl group stabilizes metabolic degradation, prolonging its activity .
Metergoline
Metergoline, another ergoline derivative, acts as a broad-spectrum serotonin and dopamine receptor antagonist. Unlike Lumelysergol, it incorporates a benzyl group at the N6 position, increasing its molecular weight (MW: 403.5 g/mol) and altering receptor selectivity.
| Property | Lumelysergol | Metergoline |
|---|---|---|
| Receptor Profile | 5-HT2A partial agonist | 5-HT1A/2A, D2 antagonist |
| Bioavailability | 45% (oral) | 28% (oral) |
| Clinical Use | Experimental | Hyperprolactinemia |
Metergoline’s antagonism limits its utility in psychiatric disorders but supports its use in endocrine conditions, contrasting with Lumelysergol’s agonist-driven neuropharmacological focus .
Functional Comparison with Non-Ergoline Analogs
Psilocybin
Psilocybin, a tryptamine hallucinogen, shares functional overlap with Lumelysergol as a 5-HT2A agonist. However, psilocybin’s prodrug nature (converted to psilocin) and shorter half-life (1–3 hours) contrast with Lumelysergol’s direct activity and extended pharmacokinetics.
| Property | Lumelysergol | Psilocybin |
|---|---|---|
| Mechanism | Direct 5-HT2A agonist | Prodrug (active metabolite: psilocin) |
| Duration | 6–8 hours | 3–6 hours |
| Therapeutic Focus | Migraine prophylaxis | Psychedelic-assisted therapy |
Psilocybin’s clinical renaissance in depression research underscores the need for Lumelysergol to demonstrate superior safety or efficacy in head-to-head trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
